molecular formula C10H7N3S B2387318 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile CAS No. 953892-11-0

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile

Cat. No.: B2387318
CAS No.: 953892-11-0
M. Wt: 201.25
InChI Key: CQFIZCKVLGNSNZ-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency in producing aminothiophene derivatives.

    Gewald Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

      Conditions: Typically carried out at room temperature or slightly elevated temperatures.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

      Conditions: Carried out under an inert atmosphere to prevent oxidation.

  • Substitution

      Reagents: Various electrophiles such as alkyl halides.

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism by which 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. For instance, in medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-pyridin-3-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-4-8-9(6-14-10(8)12)7-2-1-3-13-5-7/h1-3,5-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFIZCKVLGNSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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